T-2 Tetraol
Overview
Description
T-2 Tetraol: is a metabolite of the T-2 toxin, which is a type A trichothecene mycotoxin produced by various species of Fusarium fungi, such as Fusarium sporotrichioides, Fusarium poae, Fusarium equiseti, and Fusarium acuminatum . This compound is known for its toxic properties and is often studied in the context of food safety and toxicology due to its presence in contaminated cereals and grains .
Preparation Methods
Synthetic Routes and Reaction Conditions: T-2 Tetraol can be synthesized through the alkaline hydrolysis of T-2 toxin . The reaction involves the use of alkaline conditions to break down the T-2 toxin into its metabolites, including this compound. The separation and isolation of the crude toxins are achieved using fast centrifugal partition chromatography (FCPC), which is an efficient tool for the large-scale purification of natural products .
Industrial Production Methods: Large-scale production of this compound involves the biosynthetic production of T-2 toxin with cultures of Fusarium sporotrichioides. The T-2 toxin is then subjected to alkaline hydrolysis to produce this compound . This method allows for the production of several hundred milligrams of this compound, which can be used for further research and analysis .
Chemical Reactions Analysis
Types of Reactions: T-2 Tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .
Scientific Research Applications
Chemistry: T-2 Tetraol is used as a standard in analytical chemistry for the detection and quantification of mycotoxins in food and feed . It is also used in studies related to the synthesis and characterization of trichothecene mycotoxins.
Biology: In biological research, this compound is studied for its toxic effects on cells and organisms. It is used to investigate the mechanisms of mycotoxin-induced toxicity and to develop methods for detoxification and mitigation .
Medicine: this compound is used in medical research to study its effects on human and animal health. It is particularly important in understanding the immunotoxic, neurotoxic, and reproductive toxic effects of trichothecene mycotoxins .
Industry: In the food and feed industry, this compound is used to monitor and control mycotoxin contamination in cereals and grains. It is also used in the development of mycotoxin detection methods and standards .
Mechanism of Action
T-2 Tetraol exerts its effects through several molecular targets and pathways. It induces oxidative stress by decreasing glutathione levels and affecting the activities of antioxidant enzymes such as glutathione peroxidase, glutathione S-transferase, catalase, and superoxide dismutase . This oxidative stress leads to cellular damage and toxicity. Additionally, this compound can interfere with protein synthesis and induce apoptosis through the activation of various signaling pathways .
Comparison with Similar Compounds
HT-2 Toxin: Another metabolite of T-2 toxin with similar toxic properties.
Neosolaniol: A trichothecene mycotoxin with similar chemical structure and toxicity.
T-2 Triol: A hydroxylated derivative of T-2 toxin with similar biological effects.
Uniqueness: T-2 Tetraol is unique due to its specific hydroxylation pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, this compound has distinct toxicological properties and is often used as a marker for T-2 toxin contamination in food and feed .
Properties
IUPAC Name |
(1S,2R,4S,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3/t8-,9+,10+,11+,12+,13+,14+,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZBJSXSOISTF-LYFQSNBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34114-99-3 | |
Record name | T-2 tetraol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-2 TOXIN TETRAOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z00UFS2AP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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